2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole is a chemical compound with the molecular formula C9H6F3NO2S It is a derivative of benzo[d]oxazole, featuring a methylthio group at the 2-position and a trifluoromethoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzo[d]oxazole derivative.
Introduction of Methylthio Group: The methylthio group is introduced at the 2-position using a methylthiolating agent under controlled conditions.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced at the 4-position using a trifluoromethoxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups at specific positions.
Scientific Research Applications
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Altering Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)benzo[d]oxazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)benzo[d]oxazole: Lacks the methylthio group, leading to variations in reactivity and applications.
2-(Methylthio)-4-methoxybenzo[d]oxazole: Contains a methoxy group instead of a trifluoromethoxy group, affecting its chemical behavior.
Uniqueness
2-(Methylthio)-4-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and versatility in various scientific and industrial contexts.
Properties
Molecular Formula |
C9H6F3NO2S |
---|---|
Molecular Weight |
249.21 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(trifluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2S/c1-16-8-13-7-5(14-8)3-2-4-6(7)15-9(10,11)12/h2-4H,1H3 |
InChI Key |
JLGRXDWUOBSHKO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(O1)C=CC=C2OC(F)(F)F |
Origin of Product |
United States |
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